2,2-difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
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Overview
Description
2,2-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a synthetic organic compound that features a unique combination of fluorine atoms and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the introduction of fluorine atoms and the formation of the imidazole ring. One common method involves the reaction of 2,2-difluoropropanoic acid with 1-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms and imidazole ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
2,2-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-(1H-imidazol-2-yl)propanoic acid: Lacks the methyl group on the imidazole ring.
2,2-Difluoro-3-(1-methyl-1H-imidazol-4-yl)propanoic acid: Has a different substitution pattern on the imidazole ring.
2,2-Difluoro-3-(1-methyl-1H-imidazol-5-yl)propanoic acid: Another positional isomer with the imidazole ring substituted at a different position.
Uniqueness
The unique combination of fluorine atoms and the specific substitution pattern on the imidazole ring makes 2,2-difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid distinct. This structural uniqueness can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H8F2N2O2 |
---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
2,2-difluoro-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-11-3-2-10-5(11)4-7(8,9)6(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
XJSWOLGDHZDVKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC(C(=O)O)(F)F |
Origin of Product |
United States |
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